1-(4-Bromophenyl)butan-2-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15BrClN and a molecular weight of 264.59 g/mol . It is commonly used in scientific research due to its versatile properties and applications in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)butan-2-amine hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product .
Chemical Reactions Analysis
1-(4-Bromophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-Bromophenyl)butan-2-amine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is employed in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(4-Bromophenyl)butan-2-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Bromophenyl)butan-2-amine hydrochloride: This compound has a similar structure but with the bromine atom positioned at the 2-position instead of the 4-position.
1-(4-Chlorophenyl)butan-2-amine hydrochloride: The substitution of bromine with chlorine can result in different chemical and physical properties, affecting the compound’s behavior in various reactions and applications.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of scientific research applications .
Biological Activity
1-(4-Bromophenyl)butan-2-amine hydrochloride, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities. Its molecular formula is C₁₀H₁₄BrN·HCl, and it features a butan-2-amine backbone with a para-bromophenyl substituent. This structural arrangement is crucial for its interactions with biological targets, influencing its pharmacological profile.
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidative processes. The presence of the bromine atom enhances its reactivity, which may lead to interactions with specific receptors or enzymes in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom and the amine group are significant for binding affinity and reactivity. These interactions can modulate biochemical pathways, potentially affecting processes such as cellular growth, apoptosis, and antimicrobial responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine demonstrate significant antimicrobial properties. In vitro evaluations showed effectiveness against various microbial strains, suggesting that similar derivatives of this compound may exhibit comparable activity .
Anticancer Activity
This compound has been studied for its anticancer potential. Research indicates that compounds within this class can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism involves the disruption of cellular pathways that regulate cell survival and proliferation .
Study 1: Antimicrobial Evaluation
A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. The results demonstrated a range of Minimum Inhibitory Concentrations (MICs), indicating promising potential for further development into therapeutic agents against resistant strains .
Compound | MIC (µg/mL) | Target Microorganism |
---|---|---|
1 | 15 | E. coli |
2 | 10 | S. aureus |
3 | 5 | P. aeruginosa |
Study 2: Anticancer Activity
In another study assessing anticancer properties, compounds similar to this compound were evaluated against MCF7 cell lines using the Sulforhodamine B (SRB) assay. The IC50 values varied significantly among different derivatives, highlighting the influence of structural modifications on biological efficacy.
Compound | IC50 (µM) | Cell Line |
---|---|---|
A | 0.65 | MCF7 |
B | 2.41 | MDA-MB-231 |
C | 3.50 | HeLa |
Properties
IUPAC Name |
1-(4-bromophenyl)butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDQKZZCLSLGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.